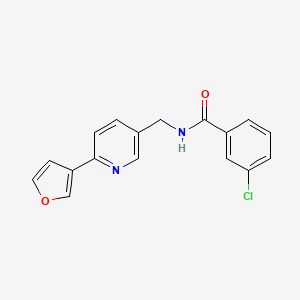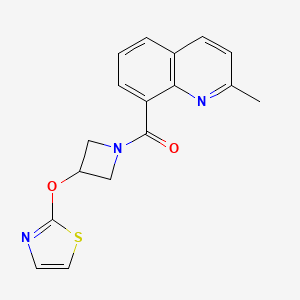
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . Thiazole is a ring structure that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings - a quinoline ring, a thiazole ring, and an azetidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinolines, thiazoles, and azetidines each have distinct reactivity patterns .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to exhibit competitive inhibition against CK2, suggesting that it binds to the ATP-binding site of the enzyme. In addition, this compound has been shown to exhibit non-competitive inhibition against acetylcholinesterase, suggesting that it binds to a different site on the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor that it targets. For example, the inhibition of CK2 by this compound has been shown to result in the induction of apoptosis in cancer cells, while the inhibition of acetylcholinesterase by this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone for lab experiments is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying the role of these targets in various biological processes. In addition, this compound is relatively easy to synthesize and has been shown to exhibit good stability and solubility in aqueous solutions.
However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain applications. In addition, the inhibitory activity of this compound may be non-specific, which could lead to unwanted effects on other enzymes or receptors.
Future Directions
There are several future directions for the study of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. One area of interest is the development of novel therapeutic agents based on the inhibitory activity of this compound against CK2 and other enzymes and receptors. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications.
In addition, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of compounds with improved potency and selectivity. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable information for the development of clinical applications.
Synthesis Methods
The synthesis of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride to form 2-methylquinoline-8-yl chloride. This intermediate is then reacted with 3-(2-thiazolyloxy)azetidine hydrochloride in the presence of a base to yield this compound. The overall synthesis of this compound is depicted in the following scheme:
Scientific Research Applications
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for scientific research. One of the most studied applications of this compound is its inhibitory activity against the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for cancer and other diseases.
In addition to CK2, this compound has also been shown to exhibit inhibitory activity against other enzymes and receptors, including protein tyrosine phosphatases, acetylcholinesterase, and adenosine receptors. These activities make this compound a promising candidate for the development of novel therapeutic agents for a wide range of diseases.
properties
IUPAC Name |
(2-methylquinolin-8-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-12-3-2-4-14(15(12)19-11)16(21)20-9-13(10-20)22-17-18-7-8-23-17/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQAUAACRBDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=NC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)
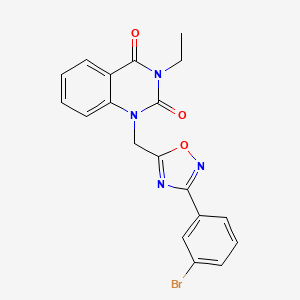
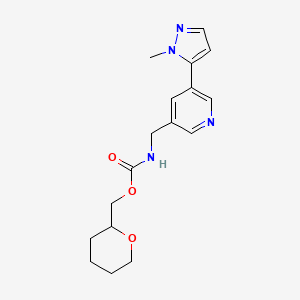
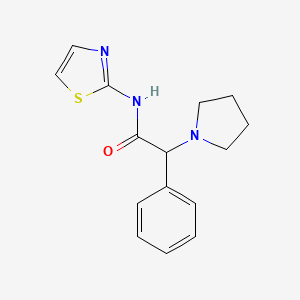
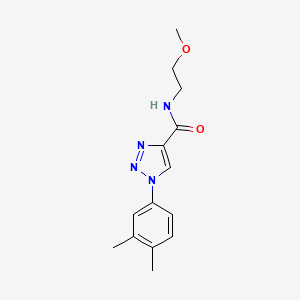
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)
![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
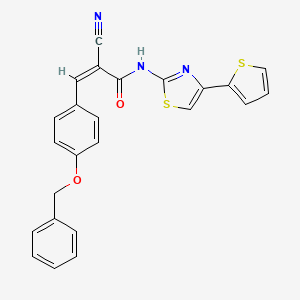
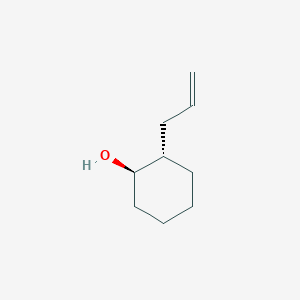
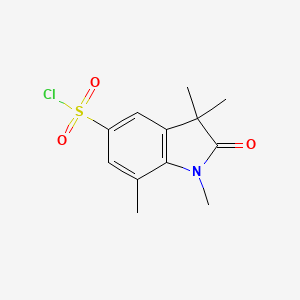
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
